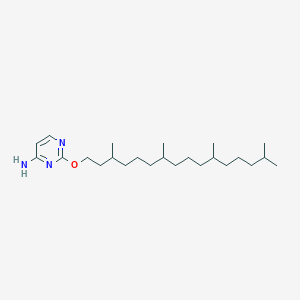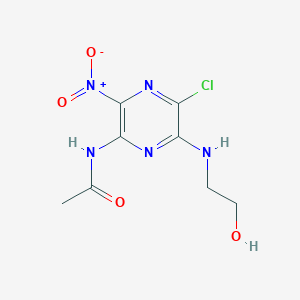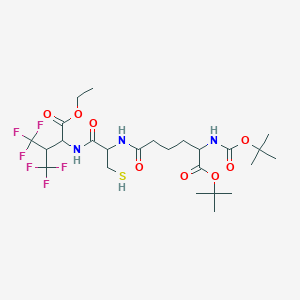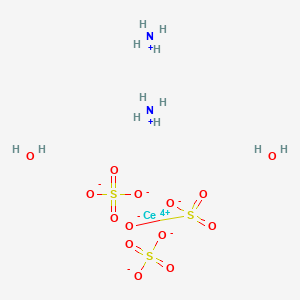
Diammonium cerium(IV) sulfate dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diammonium cerium(IV) sulfate dihydrate, also known as ceric ammonium sulfate, is an inorganic compound with the formula (NH₄)₄Ce(SO₄)₄·2H₂O. It is an orange-colored solid and a strong oxidizing agent. This compound is widely used in various chemical processes due to its high oxidation potential and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diammonium cerium(IV) sulfate dihydrate can be synthesized by reacting cerium(IV) oxide (CeO₂) with sulfuric acid (H₂SO₄) and ammonium sulfate ((NH₄)₂SO₄). The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{CeO}_2 + 2\text{H}_2\text{SO}_4 + (NH_4)_2\text{SO}_4 + 2\text{H}_2\text{O} \rightarrow (NH_4)_4\text{Ce(SO}_4)_4 \cdot 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration .
Análisis De Reacciones Químicas
Types of Reactions: Diammonium cerium(IV) sulfate dihydrate primarily undergoes oxidation reactions due to its strong oxidizing nature. It can also participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include organic compounds such as alcohols, ketones, and aldehydes. The reactions typically occur in acidic conditions, often using sulfuric acid as the medium.
Substitution Reactions: These reactions may involve ligands that can replace the sulfate groups under controlled conditions.
Major Products:
Oxidation Reactions: The major products are often oxidized forms of the starting materials, such as carboxylic acids from alcohols.
Substitution Reactions: The products depend on the substituting ligands but generally include new cerium complexes
Aplicaciones Científicas De Investigación
Diammonium cerium(IV) sulfate dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the oxidation of alcohols to aldehydes and ketones.
Biology: The compound is employed in various biochemical assays to study oxidative stress and redox reactions in biological systems.
Medicine: It is used in the synthesis of pharmaceutical intermediates and in the development of diagnostic reagents.
Industry: The compound is utilized in the production of specialty chemicals, catalysts, and in the etching of electronic components
Mecanismo De Acción
The primary mechanism by which diammonium cerium(IV) sulfate dihydrate exerts its effects is through electron transfer reactions. As a strong oxidizing agent, it accepts electrons from other compounds, leading to their oxidation. The cerium(IV) ion (Ce⁴⁺) is reduced to cerium(III) (Ce³⁺) in the process. This electron transfer is facilitated by the high oxidation potential of the cerium(IV) ion, making it effective in various redox reactions .
Comparación Con Compuestos Similares
Cerium(IV) sulfate: Similar in structure and oxidation properties but lacks the ammonium ions.
Ceric ammonium nitrate: Another strong oxidizing agent with similar applications but different solubility and reactivity profiles.
Uniqueness: Diammonium cerium(IV) sulfate dihydrate is unique due to its high solubility in water and its ability to form stable complexes with various ligands. This makes it particularly useful in aqueous reactions and in applications requiring high-purity oxidizing agents .
Propiedades
Fórmula molecular |
CeH12N2O14S3 |
|---|---|
Peso molecular |
500.4 g/mol |
Nombre IUPAC |
diazanium;cerium(4+);trisulfate;dihydrate |
InChI |
InChI=1S/Ce.2H3N.3H2O4S.2H2O/c;;;3*1-5(2,3)4;;/h;2*1H3;3*(H2,1,2,3,4);2*1H2/q+4;;;;;;;/p-4 |
Clave InChI |
HUVXDYKGRYROPX-UHFFFAOYSA-J |
SMILES canónico |
[NH4+].[NH4+].O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



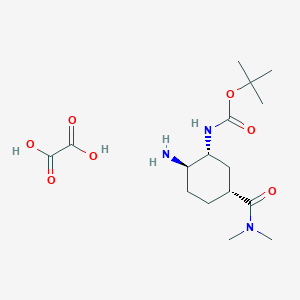

![Acetamide, 2,2,2-trifluoro-N-[3-(phenylethynyl)-2-quinoxalinyl]-](/img/structure/B12929161.png)
![2-(1H-Benzo[d]imidazol-2-yl)ethyl thiazole-4-carboxylate](/img/structure/B12929163.png)
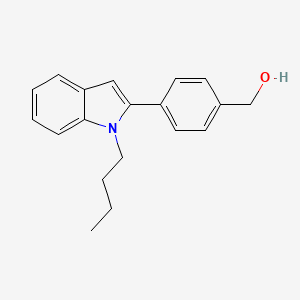

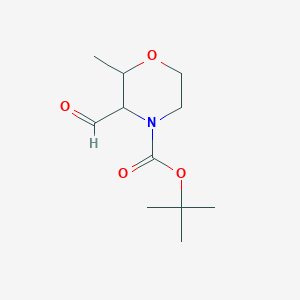

![4-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B12929207.png)

